molecular formula C15H16N2O4 B15044337 Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15044337
M. Wt: 288.30 g/mol
InChI Key: QHTOHEONJBCKPN-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a hydroxyphenyl group, and a prop-2-en-1-yl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with urea under acidic conditions to form the pyrimidine ring. Finally, the esterification of the carboxyl group with prop-2-en-1-ol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alcohols and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.

    Phenol derivatives: Compounds such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have similar hydroxyphenyl groups and are studied for their anti-inflammatory properties.

Uniqueness

Prop-2-en-1-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring, hydroxyphenyl group, and prop-2-en-1-yl ester group

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

prop-2-enyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O4/c1-3-8-21-14(19)12-9(2)16-15(20)17-13(12)10-4-6-11(18)7-5-10/h3-7,13,18H,1,8H2,2H3,(H2,16,17,20)

InChI Key

QHTOHEONJBCKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OCC=C

solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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